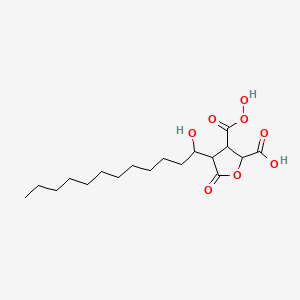

Cinatrin C2

Description

Structure

3D Structure

Properties

CAS No. |

136266-36-9 |

|---|---|

Molecular Formula |

C18H30O8 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3-carbonoperoxoyl-4-(1-hydroxydodecyl)-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12(19)13-14(18(23)26-24)15(16(20)21)25-17(13)22/h12-15,19,24H,2-11H2,1H3,(H,20,21) |

InChI Key |

PGSIZGNMLWEDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C1C(C(OC1=O)C(=O)O)C(=O)OO)O |

Synonyms |

cinatrin C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of CRISPR-Cas9 Gene Editing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized the field of molecular biology, offering an unprecedented ability to precisely edit the genome of living organisms.[1][2] This technology, repurposed from a bacterial adaptive immune system, provides a versatile and efficient tool for genetic manipulation, with profound implications for basic research, biotechnology, and the development of novel therapeutics.[1][3][4] This guide provides a detailed technical overview of the core principles of CRISPR-Cas9 gene editing, intended for professionals in research and drug development.

The CRISPR-Cas9 Machinery: Components and Mechanism

The CRISPR-Cas9 system is a ribonucleoprotein complex composed of two key molecules: the Cas9 nuclease and a guide RNA (gRNA).[2][4]

-

Cas9 Nuclease: This DNA endonuclease acts as a pair of "molecular scissors," capable of inducing a site-specific double-strand break (DSB) in the target DNA.[2][5][6] The most commonly used Cas9 protein is derived from Streptococcus pyogenes (SpCas9). Its structure is bilobed, consisting of a recognition (REC) lobe and a nuclease (NUC) lobe. The NUC lobe contains two distinct nuclease domains: HNH and RuvC, which cleave the target and non-target DNA strands, respectively.[5][6][7][8]

-

Guide RNA (gRNA): The gRNA is a synthetic RNA molecule, typically around 100 nucleotides in length, that directs the Cas9 nuclease to a specific genomic locus.[9][10] It consists of two main components:

-

CRISPR RNA (crRNA): A 20-nucleotide sequence at the 5' end that is complementary to the target DNA sequence. This "spacer" sequence determines the specificity of the editing event.[11][12]

-

trans-activating crRNA (tracrRNA): A scaffold sequence that binds to the Cas9 protein, forming a functional ribonucleoprotein (RNP) complex.[9][10]

-

The gene editing process is initiated by the gRNA-Cas9 complex scanning the genome for a specific, short DNA sequence known as the Protospacer Adjacent Motif (PAM) .[11][12][13][14][15] For SpCas9, the canonical PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[13][14] Upon recognition of the PAM sequence, the Cas9 protein unwinds the adjacent DNA, allowing the crRNA portion of the gRNA to bind to its complementary target sequence.[6] This binding event activates the nuclease domains of Cas9, which then cleave both strands of the DNA, typically 3-4 base pairs upstream of the PAM sequence.[4][16]

Figure 1: The core mechanism of CRISPR-Cas9 gene editing.

Cellular DNA Repair Pathways: The Basis of Genome Modification

The double-strand break induced by Cas9 is a critical cellular event that triggers the cell's natural DNA repair mechanisms. The outcome of the gene editing event is determined by which of the two major repair pathways is utilized: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).[17][18][19]

Non-Homologous End Joining (NHEJ)

NHEJ is the predominant and more efficient DNA repair pathway in most cell types.[18][20] It functions by directly ligating the broken ends of the DNA back together. However, this process is often error-prone and can introduce small, random insertions or deletions (indels) at the site of the DSB.[19][21][22] These indels can disrupt the reading frame of a gene, leading to the creation of a non-functional protein, effectively "knocking out" the gene.[17]

Figure 2: The Non-Homologous End Joining (NHEJ) DNA repair pathway.

Homology-Directed Repair (HDR)

HDR is a more precise repair mechanism that is active primarily during the S and G2 phases of the cell cycle.[20] This pathway utilizes a homologous DNA template to repair the DSB.[17][19] By providing an exogenous donor template containing a desired sequence flanked by "homology arms" that match the sequences surrounding the DSB, researchers can introduce specific genetic modifications.[23] These modifications can range from single nucleotide substitutions to the insertion of larger genetic elements, such as reporter genes.[23][24] However, HDR is generally less efficient than NHEJ.[20][21]

Figure 3: The Homology-Directed Repair (HDR) DNA repair pathway.

Data Presentation: On-Target and Off-Target Efficiency

The efficiency and specificity of CRISPR-Cas9 are critical parameters for any gene editing experiment. On-target efficiency refers to the percentage of alleles in a cell population that are successfully modified at the intended genomic locus. Off-target effects, the unintended cleavage and modification of other genomic sites, are a primary concern in the application of CRISPR-Cas9.[25][26][27]

| Parameter | Method of Measurement | Typical Range of Efficiency | Factors Influencing Efficiency |

| On-Target Cleavage Efficiency | T7 Endonuclease I (T7E1) assay, Surveyor assay, Next-Generation Sequencing (NGS) | 5-90% | gRNA design, delivery method, cell type, chromatin accessibility |

| Off-Target Mutation Frequency | GUIDE-seq, Digenome-seq, CIRCLE-seq, In silico prediction tools | Highly variable (from undetectable to >50% at some sites) | gRNA sequence (number and position of mismatches), Cas9 concentration, duration of Cas9 expression |

Table 1: Quantitative Overview of CRISPR-Cas9 Efficiency

| gRNA Target | On-Target Indel Frequency (%) | Number of Off-Target Sites Detected (GUIDE-seq) |

| VEGFA site 1 | 85 | 10 |

| EMX1 | 78 | 3 |

| HEK293 site 3 | 92 | 148 |

| RNF2 | 65 | 1 |

Table 2: Example On- and Off-Target Data for Different gRNAs in Human Cells (Note: Data is illustrative and compiled from various studies. Actual values will vary based on experimental conditions.)

Experimental Protocols: A General Workflow

A typical CRISPR-Cas9 gene editing experiment follows a series of well-defined steps.

Figure 4: A generalized experimental workflow for CRISPR-Cas9 gene editing.

Guide RNA Design and Synthesis

Objective: To design a gRNA with high on-target activity and minimal off-target effects.

Methodology:

-

Target Site Selection: Identify the genomic region of interest. For gene knockout, target an early exon to maximize the chance of a frameshift mutation.[16]

-

PAM Identification: Scan the target region for PAM sequences (5'-NGG-3' for SpCas9). The 20 nucleotides immediately upstream of the PAM will be the gRNA's spacer sequence.

-

In Silico Analysis: Use online design tools (e.g., CHOPCHOP, CRISPOR) to predict the on-target efficiency and potential off-target sites of candidate gRNAs.[9] These tools often provide scores based on factors like GC content and sequence uniqueness.

-

gRNA Synthesis: The designed gRNA can be synthesized chemically or generated via in vitro transcription from a DNA template.

Delivery of CRISPR-Cas9 Components

Objective: To efficiently introduce the Cas9 nuclease and gRNA into the target cells.

Methodologies:

-

Plasmid DNA: A plasmid encoding both Cas9 and the gRNA is transfected into cells. This method is cost-effective but can lead to prolonged expression of Cas9, potentially increasing off-target effects.

-

mRNA: In vitro transcribed mRNA for Cas9 and the synthetic gRNA are co-transfected. This results in transient expression, reducing off-target risks.

-

Ribonucleoprotein (RNP) Complex: Purified Cas9 protein is pre-incubated with the synthetic gRNA to form an RNP complex, which is then delivered to the cells.[18] This is often the most efficient and specific delivery method.[18]

Delivery Vehicles:

-

Viral Vectors: Adeno-associated viruses (AAVs) and lentiviruses are efficient for in vivo delivery but have limitations regarding cargo size and potential immunogenicity.

-

Non-viral Methods: Lipid nanoparticles, electroporation, and microinjection are commonly used for in vitro and ex vivo applications.

Analysis of Gene Editing Efficiency

Objective: To quantify the frequency of on-target modifications.

Methodology: T7 Endonuclease I (T7E1) Assay

-

Genomic DNA Extraction: Isolate genomic DNA from the edited cell population 48-72 hours after delivery.[16]

-

PCR Amplification: Amplify the genomic region spanning the target site using high-fidelity DNA polymerase.

-

Heteroduplex Formation: Denature and re-anneal the PCR products. Mismatches will form heteroduplexes between wild-type and edited DNA strands.

-

T7E1 Digestion: T7 Endonuclease I recognizes and cleaves these mismatched DNA duplexes.[5][20][21]

-

Gel Electrophoresis: Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful editing.

-

Quantification: The percentage of cleaved DNA can be used to estimate the gene editing efficiency.[21]

Detection of Off-Target Effects

Objective: To identify unintended genomic modifications.

Methodology: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

-

dsODN Co-transfection: A short, double-stranded oligodeoxynucleotide (dsODN) is co-transfected with the CRISPR-Cas9 components.

-

dsODN Integration: The dsODN is integrated into the sites of DSBs, including both on- and off-target locations.

-

Genomic DNA Isolation and Library Preparation: Genomic DNA is isolated, sheared, and ligated to sequencing adapters. Fragments containing the integrated dsODN are then enriched by PCR.[12]

-

Next-Generation Sequencing: The enriched library is sequenced.

-

Bioinformatic Analysis: Sequencing reads are mapped to the reference genome to identify the locations of dsODN integration, revealing the genome-wide landscape of Cas9 cleavage events.[25]

Conclusion

The CRISPR-Cas9 system represents a paradigm shift in our ability to manipulate genetic information. A thorough understanding of its core principles, including the molecular machinery, the interplay with cellular DNA repair pathways, and the methodologies for assessing its efficacy and specificity, is paramount for its successful application in research and the development of next-generation therapeutics. As the technology continues to evolve, with the discovery of novel Cas enzymes and the refinement of delivery and analysis techniques, its impact on science and medicine is poised to grow even further.

References

- 1. neb.com [neb.com]

- 2. protocols.io [protocols.io]

- 3. synthego.com [synthego.com]

- 4. CRISPR-Cas9 cleavage efficiency correlates strongly with target-sgRNA folding stability: from physical mechanism to off-target assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. idtsfprod.blob.core.windows.net [idtsfprod.blob.core.windows.net]

- 6. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. semanticscholar.org [semanticscholar.org]

- 10. casellaslab.github.io [casellaslab.github.io]

- 11. Cytosolic and Nuclear Delivery of CRISPR/Cas9-ribonucleoprotein for Gene Editing Using Arginine Functionalized Gold Nanoparticles [en.bio-protocol.org]

- 12. Ribonucleoprotein (RNP) Protocols Using Synthetic sgRNAs and Cas9 proteins [sigmaaldrich.com]

- 13. journals.plos.org [journals.plos.org]

- 14. diagenode.com [diagenode.com]

- 15. 2.11. T7 endonuclease I (T7EI) cleavage assay and TIDE analysis [bio-protocol.org]

- 16. Low incidence of off-target mutations in individual CRISPR-Cas9 and TALEN targeted human stem cell clones detected by whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Minimizing the off-target frequency of the CRISPR/Cas9 system via zwitterionic polymer conjugation and peptide fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]

- 20. Design of sgRNAs for CRISPR-Cas9 Genome Editing. [bio-protocol.org]

- 21. Cytosolic and Nuclear Delivery of CRISPR/Cas9-ribonucleoprotein for Gene Editing Using Arginine Functionalized Gold Nanoparticles [bio-protocol.org]

- 22. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]

- 23. blog.addgene.org [blog.addgene.org]

- 24. eu.idtdna.com [eu.idtdna.com]

- 25. Quantification of Cas9 binding and cleavage across diverse guide sequences maps landscapes of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 27. vedtopkar.com [vedtopkar.com]

Applications of CRISPR-Cas9 in Genetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of the CRISPR-Cas9 system has unequivocally revolutionized genetic research, offering an unprecedented level of precision, efficiency, and versatility in genome engineering. This guide provides a comprehensive technical overview of the core applications of CRISPR-Cas9, including gene knockout, homology-directed repair for gene knock-in, and transcriptional modulation through CRISPR interference (CRISPRi) and activation (CRISPRa). It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate the design and execution of CRISPR-Cas9-based experiments. By consolidating key methodologies and performance metrics, this document aims to empower users to harness the full potential of this transformative technology in their research endeavors, from fundamental biological discovery to the development of novel therapeutic strategies.

Core Principles of CRISPR-Cas9-Mediated Genome Editing

The CRISPR-Cas9 system, derived from a bacterial adaptive immune system, functions as a programmable nuclease.[1] Its specificity is conferred by a single guide RNA (sgRNA) that directs the Cas9 endonuclease to a specific genomic locus containing a protospacer adjacent motif (PAM).[1][2] Upon binding, Cas9 induces a double-strand break (DSB) in the target DNA.[3][4] The cellular response to this DSB is harnessed for genome editing and is primarily channeled through two major DNA repair pathways:

-

Non-Homologous End Joining (NHEJ): This is an error-prone repair mechanism that often introduces small insertions or deletions (indels) at the DSB site.[5] These indels can cause frameshift mutations, leading to the functional knockout of the targeted gene.[6]

-

Homology-Directed Repair (HDR): In the presence of a donor DNA template with homology to the regions flanking the DSB, the cell can utilize the more precise HDR pathway to repair the break.[5] This mechanism can be exploited to introduce specific point mutations or to knock in larger DNA sequences, such as reporter genes or therapeutic transgenes.[7]

Beyond nuclease-based editing, a catalytically inactive form of Cas9 (dCas9) can be fused to transcriptional effectors to either activate (CRISPRa) or interfere with (CRISPRi) gene expression without altering the underlying DNA sequence.[8][9][10]

Key Applications and Experimental Workflows

Gene Knockout via Non-Homologous End Joining

Gene knockout is a fundamental application of CRISPR-Cas9 used to study gene function by observing the phenotypic consequences of its ablation.[11][12] The process relies on the introduction of frameshift mutations by the error-prone NHEJ pathway.

Caption: General workflow for generating a gene knockout cell line using CRISPR-Cas9.

Gene Knock-in via Homology-Directed Repair

Gene knock-in enables the precise insertion of a DNA sequence of interest into a specific genomic locus.[13][14] This is achieved by co-delivering a donor DNA template containing the desired insert flanked by homology arms along with the CRISPR-Cas9 components.[7]

Caption: Workflow for precise gene knock-in using the HDR pathway with a donor template.

Transcriptional Regulation with CRISPRa and CRISPRi

CRISPR activation (CRISPRa) and interference (CRISPRi) utilize a deactivated Cas9 (dCas9) fused to transcriptional activators (e.g., VPR) or repressors (e.g., KRAB), respectively, to modulate gene expression without altering the DNA sequence.[8][9][10]

Caption: The functional divergence of CRISPRa and CRISPRi based on the effector domain fused to dCas9.

Quantitative Data on CRISPR-Cas9 Performance

The efficiency of CRISPR-Cas9-mediated editing and the frequency of off-target effects are critical parameters for experimental design and interpretation. These can vary significantly depending on the cell type, delivery method, and sgRNA design.

Table 1: On-Target Editing Efficiency of CRISPR-Cas9

| Application | Cell Type | Delivery Method | Target Gene | Efficiency (%) | Reference |

| Knockout | Human CD34+ HSPCs | RNP Electroporation | CXCR4 | 67 | [15] |

| Knockout | Human CD34+ HSPCs | RNP Electroporation | AAVS1 | 58 | [15] |

| Knockout | E. coli | Plasmid | Conserved gene | 82.3 | [16] |

| Knockout | B. subtilis | Plasmid | Conserved gene | 76.4 | [16] |

| Knockout | C. acetobutylicum | Plasmid | Conserved gene | 42.8 | [16] |

Table 2: Off-Target Mutation Frequencies

| Detection Method | Cell Type | Target Gene | On-Target Indels (%) | Off-Target Sites Detected | Off-Target Indel Freq. (%) | Reference |

| WGS | Human HSPC Clones | CXCR4 / AAVS1 | High | 623 (predicted) | Not significantly above background | [15] |

| GUIDE-seq | Human U2OS | EMX1 | 86 | 10 | 0.02 - 1.2 | [17] |

| ChIP-seq (dCas9) | Human HEK293T | VEGFA | N/A | >100 | Low (some sites) | [18] |

| In silico + WGS | CD34+ & U2OS cells | EMX1 & VEGFA | High | ~3200 (reproducible) | Only ~15% predictable in silico | [19] |

Detailed Experimental Protocols

Protocol: Gene Knockout in Mammalian Cells using Plasmid Transfection

This protocol is adapted for generating clonal knockout cell lines in mammalian cells, such as HEK293T, using a plasmid that expresses both Cas9 and the sgRNA.[20][21]

-

sgRNA Design and Cloning:

-

Design an sgRNA targeting an early exon of the gene of interest using an online tool (e.g., CHOPCHOP).[20]

-

Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.

-

Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)) that has been linearized with a compatible restriction enzyme (e.g., BbsI).[20]

-

Verify the sequence of the resulting plasmid.

-

-

Cell Culture and Transfection:

-

Selection and Clonal Isolation:

-

If the plasmid contains a selection marker (e.g., puromycin resistance), apply the appropriate selection agent 24-48 hours post-transfection.

-

After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.[22]

-

-

Expansion and Validation of Clones:

-

Expand the single-cell-derived colonies.

-

Extract genomic DNA from a portion of each expanded clone.

-

Perform PCR amplification of the target region and analyze for the presence of indels using Sanger sequencing or a T7 Endonuclease I (T7E1) assay.[21][22]

-

Confirm the absence of the target protein in validated knockout clones by Western blot or flow cytometry.[12]

-

Protocol: Gene Knock-in using a Plasmid Donor

This protocol outlines the steps for introducing a gene of interest into a specific locus, such as the AAVS1 "safe harbor" site, using a plasmid-based donor template.[11][23]

-

Design of sgRNA and Donor Plasmid:

-

Design an sgRNA targeting the desired integration site.

-

Construct a donor plasmid containing the gene to be inserted, flanked by homology arms (typically 500-800 bp) that match the sequences upstream and downstream of the sgRNA target site. The donor plasmid should not contain the PAM sequence to prevent it from being cleaved by Cas9.

-

-

Cell Culture and Co-transfection:

-

Culture the target cells to the appropriate confluency.

-

Co-transfect the cells with the Cas9-sgRNA expression plasmid and the donor plasmid.

-

-

Selection and Screening:

-

If the donor plasmid contains a selectable marker, apply the corresponding selection agent.

-

Screen for successful knock-in events. If a fluorescent reporter was knocked in, use FACS to isolate positive cells.[13]

-

-

Validation of Knock-in:

-

Isolate genomic DNA from selected clones.

-

Confirm the correct integration of the donor sequence at the target locus using PCR with primers that span the junction of the genomic DNA and the inserted sequence.

-

Verify the expression of the knocked-in gene using RT-qPCR or Western blot.

-

Protocol: CRISPRa/CRISPRi for Transcriptional Modulation

This protocol describes a general method for activating or repressing a target gene using dCas9-effector fusion proteins.[24][25]

-

sgRNA Design:

-

Design multiple sgRNAs targeting the promoter region of the gene of interest, typically within a window of -400 to +50 bp relative to the transcriptional start site (TSS).[25]

-

-

Delivery of CRISPRa/i Components:

-

Analysis of Gene Expression:

-

Harvest the cells 48-72 hours post-transfection.

-

Isolate RNA and perform RT-qPCR to quantify the change in the target gene's transcript levels compared to a control group (e.g., cells transfected with a non-targeting sgRNA).

-

If applicable, analyze changes in protein expression by Western blot or flow cytometry.

-

Applications in Drug Discovery and Signaling Pathway Analysis

CRISPR-Cas9 technology is a powerful tool for target identification and validation in drug discovery.[9][26] Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to a particular compound.[6][27]

CRISPR Screening Workflow for Target Identification

Caption: A pooled CRISPR knockout screen workflow for identifying drug resistance or sensitivity genes.

Elucidating Signaling Pathways

CRISPR-Cas9 can be used to systematically knock out components of a signaling pathway to dissect their function. For example, CRISPR screens have been employed to identify novel regulators of the Wnt and TGF-β signaling pathways, which are critical in development and disease.[28][29][30]

Caption: A simplified diagram of the canonical TGF-β/SMAD signaling pathway.

Conclusion and Future Perspectives

CRISPR-Cas9 has fundamentally altered the landscape of genetic research, providing powerful tools for dissecting gene function, modeling diseases, and identifying novel therapeutic targets.[28][31] The ongoing development of this technology, including the discovery of novel Cas enzymes with different PAM requirements and the refinement of base and prime editing technologies, promises to further expand the scope and precision of genome engineering.[32] As the field continues to advance, addressing challenges related to delivery, off-target effects, and the generation of more complex genetic models will be paramount. The integration of CRISPR-Cas9 with other high-throughput technologies, such as single-cell sequencing and proteomics, will undoubtedly continue to yield profound insights into complex biological systems and accelerate the translation of genomic discoveries into clinical applications.

References

- 1. CRISPR - Wikipedia [en.wikipedia.org]

- 2. sbsbio.com [sbsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. horizondiscovery.com [horizondiscovery.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]

- 8. biocompare.com [biocompare.com]

- 9. researchgate.net [researchgate.net]

- 10. A protocol for efficient CRISPR-Cas9-mediated knock-in in colorectal cancer patient-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

- 12. CRISPR-cas9 -Cell engineering -Cell Biology-BIO-PROTOCOL [bio-protocol.org]

- 13. idtdna.com [idtdna.com]

- 14. Genome-Wide Analysis of Off-Target CRISPR/Cas9 Activity in Single-Cell-Derived Human Hematopoietic Stem and Progenitor Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CRISPR/CAS9-based DNA damage response screens reveal gene-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. scholars.northwestern.edu [scholars.northwestern.edu]

- 18. bioskryb.com [bioskryb.com]

- 19. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 20. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. genemedi.net [genemedi.net]

- 22. CRISPR Knock-In Protocol: Efficiency Boost | Ubigene [ubigene.us]

- 23. A protocol for custom CRISPR Cas9 donor vector construction to truncate genes in mammalian cells using pcDNA3 backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targeted regulation of transcription in primary cells using CRISPRa and CRISPRi - PMC [pmc.ncbi.nlm.nih.gov]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]

- 27. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 28. A CRISPR knockout screen reveals new regulators of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Genome-scale CRISPR-Cas9 screen of Wnt/β-catenin signaling identifies therapeutic targets for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. synthego.com [synthego.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

The Architect of the Genome: A Technical Guide to the Structure and Function of the Cas9 Nuclease

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 has irrevocably altered the landscape of biological research and therapeutic development. At the heart of this revolutionary technology lies the Cas9 nuclease, an RNA-guided endonuclease that has been repurposed from its role in bacterial adaptive immunity to become a versatile tool for precise genome engineering. This in-depth technical guide provides a comprehensive overview of the structure and function of the Streptococcus pyogenes Cas9 (SpCas9) nuclease, offering detailed insights for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.

The Molecular Anatomy of Cas9: A Structural Overview

The Cas9 protein from Streptococcus pyogenes is a large, multidomain protein with a molecular weight of approximately 160 kDa.[1] Its three-dimensional structure reveals a bilobed architecture, comprising a recognition (REC) lobe and a nuclease (NUC) lobe, which work in concert to bind and cleave target DNA.[2][3]

The Recognition (REC) Lobe

The REC lobe is primarily responsible for recognizing and binding the guide RNA (gRNA). It is composed of three distinct domains: the Bridge Helix, REC1, and REC2 domains. The REC1 domain is the largest and plays a crucial role in binding the gRNA scaffold. The REC lobe undergoes significant conformational changes upon gRNA binding, a prerequisite for target DNA interrogation.

The Nuclease (NUC) Lobe

The NUC lobe houses the catalytic machinery responsible for DNA cleavage and is composed of the RuvC, HNH, and PAM-interacting (PI) domains.

-

RuvC Domain: This domain is homologous to RuvC resolvases and is responsible for cleaving the non-target DNA strand. It possesses an RNase H-like fold.

-

HNH Domain: Named for its conserved histidine and asparagine residues, the HNH domain cleaves the target DNA strand, which is complementary to the guide RNA.

-

PAM-Interacting (PI) Domain: This C-terminal domain is responsible for recognizing the Protospacer Adjacent Motif (PAM) sequence on the target DNA, a critical step for initiating DNA binding and cleavage.

Table 1: Domain Architecture of Streptococcus pyogenes Cas9 (SpCas9)

| Lobe | Domain | Residue Numbers (approx.) | Primary Function |

| REC | Bridge Helix | 60-93 | Connects REC and NUC lobes, gRNA recognition.[2] |

| REC1 | 94-179, 308-713 | Binds the guide RNA scaffold.[2] | |

| REC2 | 180-307 | Stabilizes the Cas9-gRNA complex.[2] | |

| NUC | RuvC | 1-59, 718-769, 909-1098 | Cleaves the non-target DNA strand.[2] |

| HNH | 775-908 | Cleaves the target DNA strand.[2] | |

| PAM-Interacting (PI) | 1099-1368 | Recognizes the PAM sequence.[2] |

The Mechanism of Action: An RNA-Guided Molecular Machine

The function of Cas9 is a highly orchestrated process involving guide RNA binding, target DNA recognition, and cleavage.

The Guide RNA: The System's GPS

In its natural context, Cas9 utilizes a dual-RNA complex consisting of a CRISPR RNA (crRNA) and a trans-activating crRNA (tracrRNA). For genome editing applications, these are often engineered into a single guide RNA (sgRNA) for simplicity. The sgRNA contains a 20-nucleotide spacer sequence that is complementary to the target DNA and a scaffold sequence that binds to the Cas9 protein.

PAM Recognition: The Initial Handshake

Cas9's search for its target is initiated by scanning the DNA for a specific Protospacer Adjacent Motif (PAM) sequence. For SpCas9, the canonical PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[4] The PI domain of Cas9 makes direct contact with the PAM sequence, triggering a local unwinding of the DNA duplex.

R-Loop Formation and DNA Cleavage

Following PAM recognition, the DNA strand complementary to the sgRNA's spacer sequence hybridizes with the guide RNA, forming a structure known as an R-loop. This hybridization event activates the nuclease domains. The HNH domain cleaves the target strand, and the RuvC domain cleaves the non-target strand, both typically 3-4 base pairs upstream of the PAM sequence, resulting in a double-strand break (DSB).

Quantitative Analysis of Cas9 Activity

The efficiency and specificity of Cas9 are critical parameters for its application in research and therapeutics.

Cleavage Kinetics

Kinetic studies have revealed that the DNA cleavage step by a pre-formed Cas9-sgRNA-DNA complex is very fast. The rate-limiting step in the overall process is often the initial binding and recognition of the target DNA.

Table 2: Kinetic Parameters of SpCas9

| Parameter | Value | Condition |

| On-target Cleavage Rate (k_cleave) | >100 s⁻¹ | Pre-formed complex |

| DNA Dissociation Constant (Kd) | ~0.5 - 5 nM | Varies with target sequence |

| Off-target Cleavage Rate | Significantly reduced | Dependent on mismatch number and position |

Note: These values are approximate and can vary depending on the specific guide RNA, target sequence, and experimental conditions.

Off-Target Effects

A major consideration for the therapeutic use of Cas9 is its potential to cleave unintended genomic sites, known as off-target effects. The specificity of Cas9 is primarily determined by the 20-nucleotide guide sequence, but mismatches, particularly in the PAM-distal region, can be tolerated. High-fidelity Cas9 variants have been engineered to reduce off-target cleavage.

Table 3: Comparison of On- and Off-Target Activities of SpCas9 and High-Fidelity Variants

| Cas9 Variant | Relative On-Target Activity | Number of Off-Target Sites (GUIDE-seq) |

| Wild-type SpCas9 | 100% | High |

| SpCas9-HF1 | ~85-100% | Reduced by >90% |

| eSpCas9(1.1) | ~70-100% | Reduced by >90% |

| HypaCas9 | ~50-90% | Highly reduced |

Data compiled from various studies and can vary based on the specific gRNA and target locus.

Experimental Protocols

Recombinant SpCas9 Protein Expression and Purification

This protocol describes the expression of His-tagged SpCas9 in E. coli and its purification using affinity and ion-exchange chromatography.

Materials:

-

E. coli BL21(DE3) cells

-

pET-based SpCas9 expression vector

-

LB Broth and Terrific Broth (TB)

-

Ampicillin and Chloramphenicol

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, 1 mM PMSF)

-

Wash Buffer (Lysis buffer with 20 mM imidazole)

-

Elution Buffer (Lysis buffer with 250 mM imidazole)

-

Ni-NTA affinity resin

-

Ion-exchange chromatography columns (e.g., HiTrap SP HP)

-

Storage Buffer (20 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol, 1 mM DTT)

Procedure:

-

Transform the SpCas9 expression plasmid into E. coli BL21(DE3) cells.

-

Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Inoculate a larger volume of TB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.1-0.5 mM IPTG and continue to grow at 16-20°C for 16-18 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer.

-

Elute the protein with Elution Buffer.

-

(Optional) Further purify the protein using ion-exchange chromatography.

-

Dialyze the purified protein into Storage Buffer, concentrate, and store at -80°C.

In Vitro Transcription of sgRNA

This protocol describes the synthesis of sgRNA using T7 RNA polymerase.

Materials:

-

DNA template containing a T7 promoter followed by the sgRNA sequence

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

Ribonucleotide solution mix (ATP, GTP, CTP, UTP)

-

RNase Inhibitor

-

DNase I

-

Nuclease-free water

-

RNA purification kit

Procedure:

-

Assemble the transcription reaction at room temperature by combining the DNA template, 10x Transcription Buffer, ribonucleotides, and RNase Inhibitor in nuclease-free water.

-

Add T7 RNA Polymerase to initiate the reaction.

-

Incubate at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.

-

Purify the sgRNA using an RNA purification kit according to the manufacturer's instructions.

-

Quantify the sgRNA concentration and assess its integrity by gel electrophoresis.

In Vitro Cleavage Assay

This assay is used to validate the activity of the purified Cas9 and sgRNA.

Materials:

-

Purified Cas9 protein

-

In vitro transcribed sgRNA

-

Target DNA (plasmid or PCR product)

-

10x Cas9 Reaction Buffer (e.g., 200 mM HEPES pH 7.5, 1 M KCl, 50 mM MgCl₂, 10 mM DTT)

-

Nuclease-free water

-

EDTA

-

Proteinase K

-

Agarose gel and electrophoresis equipment

Procedure:

-

Assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex by incubating Cas9 and sgRNA in a 1:1 to 1:2 molar ratio in Cas9 Reaction Buffer at room temperature for 10-15 minutes.

-

Add the target DNA to the RNP complex.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding EDTA.

-

(Optional) Add Proteinase K to digest the Cas9 protein.

-

Analyze the cleavage products by agarose gel electrophoresis.

CRISPR-Cas9 Transfection for Cell Line Engineering

This protocol provides a general workflow for introducing the CRISPR-Cas9 system into mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Cas9 expression plasmid (or Cas9 mRNA/protein)

-

sgRNA expression plasmid (or in vitro transcribed sgRNA)

-

Transfection reagent (e.g., lipid-based or electroporation system)

-

Cell culture medium and supplements

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

Sequencing service

Procedure:

-

Culture the mammalian cells to the appropriate confluency for transfection.

-

Co-transfect the cells with the Cas9 and sgRNA expression plasmids using a suitable transfection method. If delivering as RNPs, pre-form the complex and then transfect.

-

Incubate the cells for 48-72 hours to allow for gene editing to occur.

-

(Optional) Select for transfected cells if a selection marker is present on the plasmids.

-

Harvest a population of cells and extract genomic DNA.

-

Amplify the target locus by PCR.

-

Analyze the PCR products for the presence of insertions and deletions (indels) using methods such as Sanger sequencing with downstream analysis (e.g., TIDE or ICE) or next-generation sequencing.

-

(Optional) Isolate single-cell clones to establish clonal cell lines with specific edits.

Conclusion

The Cas9 nuclease is a remarkable molecular machine whose structure and function are now understood in considerable detail. This knowledge has not only enabled its widespread use as a powerful research tool but is also paving the way for its application in transformative new therapies. By understanding the intricacies of its mechanism, from domain architecture to cleavage kinetics, researchers and drug developers can better harness its potential while mitigating its limitations, such as off-target effects. The continued exploration of Cas9's biology and the development of engineered variants promise to further expand the horizons of what is achievable in the field of genome engineering.

References

Methodological & Application

Application Notes and Protocols for CRISPR-Cas9 Ribonucleoprotein (RNP) Complex Assembly

For Researchers, Scientists, and Drug Development Professionals

The direct delivery of pre-assembled CRISPR-Cas9 ribonucleoprotein (RNP) complexes, consisting of the Cas9 nuclease and a guide RNA (gRNA), has become a preferred method for genome editing. This approach offers several advantages over plasmid-based systems, including rapid onset of editing activity, reduced off-target effects due to the transient nature of the RNP, and the elimination of potential genomic integration of plasmid DNA.[1][2] These attributes make RNP-based editing particularly suitable for therapeutic applications and sensitive cell types.[3]

This document provides a detailed protocol for the assembly of CRISPR-Cas9 RNP complexes, including quantitative data for various applications, step-by-step methodologies, and visual workflows to guide researchers in achieving high-efficiency genome editing.

Data Presentation: RNP Assembly Parameters

The optimal conditions for RNP complex formation can vary depending on the specific application, cell type, or organism. The following tables summarize quantitative data from various published protocols.

Table 1: General RNP Assembly Parameters

| Parameter | Value | Source |

| gRNA:Cas9 Molar Ratio | 1:1 to 10:1 | [4][5][6] |

| 1.2:1 (in vitro transcribed gRNA) | [5] | |

| 1-2x molar excess of gRNA to Cas9 | [4] | |

| Incubation Temperature | Room Temperature (15-25°C) or 37°C | [4][7][8][9] |

| Incubation Time | 5-15 minutes | [5][9] |

| 10 minutes | [4][7][8] | |

| At least 30 minutes | [7][8] | |

| Storage of Assembled RNPs | -80°C | [4] |

Table 2: Application-Specific RNP Assembly Protocols

| Application | Cas9 Concentration | gRNA Concentration/Amount | Incubation Conditions | Total Volume | Source |

| Hematopoietic Stem/Progenitor Cells (HSPCs) & T-cells | 20 µM (final) | 1-2x molar excess to 200 pmol Cas9 | Slowly add Cas9 to gRNA over ~30s | 10 µL | [4] |

| C. elegans | 2 µM (final) | 12 µM crRNA, 40 µM tracrRNA | Not specified | 20 µL | [4] |

| P. hawaiensis | 2 µM (final) | 4-8 µM (2-5x molar excess) | Room temperature for 10 min | 6 µL | [4] |

| In Vitro Cleavage Assay | 5 pmol (800 ng) | 6 pmol (200 ng) | 37°C for 10 min (assembly), 37°C for at least 30 min (digestion) | 16 µL (RNP mix), 20 µL (final reaction) | [7][8] |

| Zebrafish Embryo Microinjection | Not specified | Not specified | 37°C for 10 min | 10 µL | [7] |

| Suspension Cell Electroporation | 1.6 µl of 10 mg/ml | 200 pmol sgRNA | Room temperature for 10 min | 65 µL (with buffer) | [8] |

Experimental Protocols

This section details the methodologies for preparing the necessary reagents and assembling the CRISPR-Cas9 RNP complex.

Reagent Preparation

a) Cas9 Nuclease:

-

Recombinant Streptococcus pyogenes Cas9 (SpCas9) protein can be purchased from commercial vendors or purified from E. coli expression systems.[3][4][10]

-

Upon receipt, store the Cas9 protein at -20°C or -80°C in a glycerol-containing buffer to prevent freeze-thaw cycles, which can reduce its activity.[11]

-

For ease of use, you can prepare single-use aliquots.[4]

b) Guide RNA (gRNA):

-

The gRNA can be a single guide RNA (sgRNA) or a two-part system consisting of a CRISPR RNA (crRNA) and a trans-activating crRNA (tracrRNA).[12][13][14]

-

sgRNA/crRNA/tracrRNA Preparation: These can be chemically synthesized or generated by in vitro transcription.[3][10][15]

-

Resuspend lyophilized RNA oligos in a nuclease-free buffer (e.g., IDTE buffer or nuclease-free water) to a stock concentration, for example, 100 µM.[9][11]

-

Centrifuge the tubes before opening to ensure the oligos are at the bottom.[11]

-

If using a two-part system (crRNA and tracrRNA), combine them in a 1:1 molar ratio.[13]

-

To anneal the crRNA:tracrRNA duplex, heat the mixture at 95°C for 5 minutes, then allow it to cool to room temperature.[9][11][13]

-

Store the prepared gRNA at -20°C or -80°C in aliquots.[11]

-

RNP Complex Assembly

The following is a general protocol for assembling the RNP complex. Specific volumes and concentrations should be adjusted based on the application as detailed in Table 2.

-

Thaw the Cas9 protein and gRNA (sgRNA or annealed crRNA:tracrRNA duplex) on ice.

-

In a nuclease-free microcentrifuge tube, combine the gRNA and Cas9 protein. A common approach is to first dilute the gRNA in a suitable buffer (e.g., Cas9 buffer, HEPES, or PBS) and then add the Cas9 protein.[4][9]

-

Gently mix the components by pipetting up and down. For certain applications, it is recommended to add the Cas9 protein to the gRNA very slowly while mixing to ensure proper complex formation.[4]

-

Incubate the mixture at room temperature or 37°C for 10-20 minutes to allow the Cas9 protein and gRNA to form a stable RNP complex.[4][7][8]

-

The assembled RNP complexes are now ready for downstream applications such as cell transfection, electroporation, or microinjection.[5][10] They are stable for up to 2 hours at room temperature, or can be stored at -80°C for future use.[4][5]

Validation of RNP Activity (In Vitro Cleavage Assay)

Before proceeding with cell or animal-based experiments, it is highly recommended to validate the cutting efficiency of the assembled RNP complex in vitro.[15][16]

-

Prepare a DNA Substrate: Amplify a DNA fragment (PCR amplicon) from the target genomic region that contains the gRNA target site. The amplicon should be long enough to visualize distinct cleavage products on an agarose gel (e.g., around 1kb, with the target site not in the center).[7][8]

-

Set up the Cleavage Reaction:

-

Incubate: Incubate the reaction at 37°C for at least 30-60 minutes.[7][8][9]

-

Analyze the Results:

Visualizations

The following diagrams illustrate the key processes in CRISPR-Cas9 RNP complex assembly and function.

Caption: Experimental workflow for CRISPR-Cas9 RNP assembly and application.

Caption: Formation of the active CRISPR-Cas9 RNP complex from its components.

References

- 1. Strategies in the delivery of Cas9 ribonucleoprotein for CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in CRISPR/Cas9 Delivery Approaches for Therapeutic Gene Editing of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Cas9 Ribonucleoproteins for Genome Editing [bio-protocol.org]

- 4. Enhanced Genome Editing with Cas9 Ribonucleoprotein in Diverse Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRISPR-Cas9 Protein for Genome Editing—Getting Started Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. A Guide on RNP System for CRISPR Editing-Test RNP Efficacy | MolecularCloud [molecularcloud.org]

- 8. genscript.com [genscript.com]

- 9. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 10. blog.addgene.org [blog.addgene.org]

- 11. Guide on How to prepare RNA oligos and RNP complex | MolecularCloud [molecularcloud.org]

- 12. biorxiv.org [biorxiv.org]

- 13. m.youtube.com [m.youtube.com]

- 14. sg.idtdna.com [sg.idtdna.com]

- 15. In Vitro Pre-validation of Gene Editing by CRISPR/Cas9 Ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput CRISPR-Cas9 Screening in Drug Target Identification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing high-throughput CRISPR-Cas9 screening as a powerful tool for the identification and validation of novel drug targets. This technology enables systematic, genome-wide interrogation of gene function, facilitating the discovery of critical nodes in disease pathways.

Introduction

The identification of robust drug targets is a primary challenge in drug discovery.[1][2][3] High-throughput genetic screening using CRISPR-Cas9 technology has emerged as a transformative approach to systematically elucidate gene function on a genome-wide scale.[1][4][5][6] Unlike previous methods such as RNA interference (RNAi), CRISPR-Cas9 screens offer high on-target specificity and the ability to achieve complete gene knockout, leading to more reliable and reproducible results.[1][2][3][7] This platform allows for both loss-of-function (knockout or CRISPRi) and gain-of-function (CRISPRa) screens, providing a versatile toolkit to dissect complex biological processes and identify potential therapeutic targets.[8][9]

Pooled CRISPR-Cas9 library screens have become a powerful, unbiased, and affordable technique for systematically identifying genes involved in a particular phenotype or disease process.[10] The core principle involves introducing a diverse library of single guide RNAs (sgRNAs), each targeting a specific gene, into a population of cells.[11] These cells are then subjected to a selection pressure, such as a drug treatment, and the resulting changes in sgRNA representation are quantified using next-generation sequencing (NGS).[12][13] Genes whose knockout confers a survival advantage or disadvantage are identified as "hits" and potential drug targets.[13]

Key Applications in Drug Discovery

-

Target Identification and Validation: Uncover novel genes that are essential for cancer cell survival or mediate drug resistance.[8][14]

-

Mechanism of Action Studies: Elucidate the molecular pathways through which a drug exerts its effects.

-

Synthetic Lethality Screening: Identify gene pairs where the simultaneous loss of both genes leads to cell death, a promising strategy in cancer therapy.[4]

-

Patient Stratification: Discover genetic biomarkers that can predict patient response to a particular therapy.[9]

Experimental Workflow Overview

The general workflow for a pooled high-throughput CRISPR-Cas9 screen consists of several key stages, from library design to hit validation.

Quantitative Data Summary

Effective CRISPR screening requires careful optimization of several experimental parameters. The following tables summarize key quantitative data points and considerations for successful screen execution.

| Parameter | Recommended Value/Range | Rationale |

| sgRNA Representation | >200 cells per sgRNA | Ensures the library is adequately represented throughout the screen. |

| Multiplicity of Infection (MOI) | 0.3 - 0.5 | Minimizes the probability of a single cell receiving more than one sgRNA.[8][10] |

| Transduction Efficiency | 20-30% | A balance between achieving sufficient transduced cells and maintaining a low MOI. |

| Puromycin Concentration | 0.5-2 µg/mL (cell line dependent) | Minimum concentration that effectively kills non-transduced cells.[15] |

| Selection Duration | 2-3 days | Sufficient time for selection of transduced cells.[15] |

| NGS Read Depth | >400 reads per sgRNA | Provides sufficient statistical power for hit identification. |

| Library Type | Typical Number of sgRNAs per Gene | Advantages | Disadvantages |

| Whole-Genome | 3-6 | Unbiased, genome-wide discovery. | Large library size requires more cells and resources. |

| Custom/Focused | 4-8 | Higher statistical power for a smaller set of genes. | Biased towards known biology. |

| CRISPRi/a | 3-5 | Reversible gene modulation, useful for essential genes. | Incomplete knockdown/activation may occur. |

Detailed Experimental Protocols

Protocol 1: sgRNA Library Design and Cloning

-

Target Gene Selection: Define the set of genes to be targeted, whether it's a whole-genome library or a focused library based on specific pathways or gene families.[16]

-

sgRNA Design: Utilize computational tools to design sgRNAs that are specific to the target genes and have minimal off-target effects.[16] Typically, 3-6 sgRNAs are designed per target gene.[17]

-

Oligonucleotide Synthesis: Synthesize the designed sgRNA sequences as oligonucleotide pools.[18]

-

Cloning into Lentiviral Vector: Clone the synthesized oligo pool into a lentiviral vector that also contains the Cas9 expression cassette or is compatible with a separate Cas9-expressing vector.[19] The NEBuilder HiFi DNA Assembly method is recommended for efficient and seamless cloning.[19]

-

Library Amplification and Quality Control: Amplify the plasmid library in E. coli and ensure the quality and representation of the sgRNA library through NGS.

Protocol 2: Lentivirus Production

-

Cell Culture: Seed HEK293T cells at a high density in 10-cm or 15-cm dishes. These cells are highly transfectable and are the standard for lentivirus production.

-

Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid pool and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Virus Concentration (Optional but Recommended): Concentrate the viral particles to increase the titer.[20] This can be done using commercially available kits or ultracentrifugation.

-

Titer Determination: Determine the viral titer to calculate the appropriate volume needed to achieve the desired MOI for your screen. This is a critical step for ensuring a single sgRNA per cell.

Protocol 3: CRISPR-Cas9 Screen Execution

-

Cell Preparation: Plate the target cells at the predetermined density.

-

Transduction: Infect the cells with the lentiviral sgRNA library at an MOI of 0.3-0.5.[8][10]

-

Antibiotic Selection: After 24-48 hours, apply antibiotic selection (e.g., puromycin) to eliminate non-transduced cells.[15]

-

Establishment of a Baseline Cell Population: Harvest a portion of the cells after selection to serve as the day 0 or control sample. This is crucial for later data analysis.

-

Application of Selective Pressure: Culture the remaining cells under the desired selective pressure (e.g., treatment with a drug or vehicle control).

-

Cell Maintenance and Passaging: Maintain the cell population for the duration of the screen, ensuring that the representation of the sgRNA library is maintained by passaging a sufficient number of cells.

-

Harvesting the Final Cell Population: At the end of the screen, harvest the cells from both the treated and control populations.

Protocol 4: Next-Generation Sequencing (NGS) and Data Analysis

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the baseline and final cell populations.

-

PCR Amplification of sgRNA Cassettes: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.[21]

-

NGS Library Preparation: Prepare the amplified DNA for NGS by adding sequencing adapters and barcodes.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.[5][7][22]

-

Data Analysis Workflow:

A typical bioinformatics workflow for analyzing CRISPR screen data. -

Quality Control: Assess the quality of the sequencing data.[23]

-

Read Counting: Quantify the abundance of each sgRNA in each sample.[11] The MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) software is a widely used tool for this purpose.[11][24][25]

-

Statistical Analysis: Identify sgRNAs and, by extension, genes that are significantly enriched or depleted in the treatment condition compared to the control.[11] MAGeCK uses a robust statistical model to rank genes.[24]

-

Hit Identification and Functional Analysis: The top-ranked genes are considered "hits." Further bioinformatics analysis can be performed to identify enriched biological pathways and processes.[11]

Signaling Pathway Example: Wnt Signaling in Drug Resistance

CRISPR screens can be used to identify genes within specific signaling pathways that contribute to drug resistance. For example, a screen could identify components of the Wnt signaling pathway that, when knocked out, sensitize cancer cells to a particular therapy.

Conclusion

High-throughput CRISPR-Cas9 screening is a robust and versatile platform for functional genomics that has significant applications in drug discovery.[10][26] By enabling the systematic identification of genes that modulate cellular responses to therapeutic agents, this technology accelerates the discovery and validation of novel drug targets and provides deeper insights into disease mechanisms. Careful experimental design, execution, and data analysis are critical for the success of these screens.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. bms.kr [bms.kr]

- 3. horizondiscovery.com [horizondiscovery.com]

- 4. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]

- 5. Next-Generation Sequencing of Genome-Wide CRISPR Screens | Springer Nature Experiments [experiments.springernature.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]

- 12. Everything you need to know about CRISPR library screening [takarabio.com]

- 13. idtdna.com [idtdna.com]

- 14. assaygenie.com [assaygenie.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. dynegene.com [dynegene.com]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. twistbioscience.com [twistbioscience.com]

- 19. neb.com [neb.com]

- 20. Pooled CRISPR-activation screening coupled with single-cell RNA-seq in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. broadinstitute.org [broadinstitute.org]

- 22. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]

- 24. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

Troubleshooting & Optimization

CRISPR-Cas9 Technical Support Center: Troubleshooting Low Editing Efficiency

Welcome to the technical support center for CRISPR-Cas9 gene editing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that can lead to low editing efficiency in their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your CRISPR-Cas9 workflow.

Frequently Asked Questions (FAQs)

Q1: My CRISPR-Cas9 experiment has very low or no editing efficiency. What are the most common causes?

Low editing efficiency in CRISPR-Cas9 experiments can stem from several factors. The most common culprits include suboptimal single-guide RNA (sgRNA) design, inefficient delivery of the CRISPR components into the target cells, and issues related to the target genomic locus itself.[1] It is also crucial to use an accurate method to assess editing efficiency, as some assays can underestimate the actual level of editing.[2]

Q2: How critical is sgRNA design for high editing efficiency?

The design of the sgRNA is a critical determinant of success in a CRISPR experiment.[1][3] An effective sgRNA must be complementary to the target DNA sequence and be located adjacent to a Protospacer Adjacent Motif (PAM), which is necessary for the Cas9 protein to recognize and bind to the target DNA.[3][4] Factors such as the sgRNA's GC content, secondary structure, and potential for off-target binding all significantly impact its on-target activity.[3][5][6]

Q3: I've designed my sgRNA using a reputable online tool. Could it still be the problem?

Even with the use of advanced design tools, the on-target activity of an sgRNA can be unpredictable.[7][8] It is highly recommended to test multiple (3 to 5) different sgRNAs for each target gene to identify the most effective one for your specific experimental conditions and cell line.[1]

Q4: What is the best way to deliver the CRISPR-Cas9 components into my cells?

The optimal delivery method depends on the cell type and experimental goals. Common methods include plasmid transfection, viral transduction (using lentivirus or adeno-associated virus), and the direct delivery of Cas9 ribonucleoprotein (RNP) complexes via electroporation or lipid-based transfection.[9][10] For hard-to-transfect cells, electroporation or viral vectors are often more effective.[1][9] RNP delivery can lead to higher editing efficiencies due to its rapid action and reduced risk of off-target effects.[11]

Q5: How can I assess the efficiency of my gene editing experiment?

Several methods are available to measure CRISPR editing efficiency. These include enzymatic mismatch cleavage assays like the T7 Endonuclease I (T7EI) assay, Sanger sequencing followed by analysis with tools like TIDE or ICE, and next-generation sequencing (NGS).[12][13][14] While the T7EI assay is a quick and relatively inexpensive method, it may not detect single base changes and can underestimate editing efficiency.[2][13][14] NGS provides the most comprehensive and quantitative analysis of on-target and off-target editing events.[13][15]

Troubleshooting Guides

Guide 1: Optimizing sgRNA Design and Validation

Low on-target activity of the sgRNA is a primary reason for poor editing efficiency. This guide provides a systematic approach to designing and validating your sgRNAs.

Caption: Workflow for designing and validating effective sgRNAs.

The T7EI assay is a common method to detect on-target gene editing and estimate its efficiency.[13]

-

Genomic DNA Extraction: Extract genomic DNA from both the CRISPR-edited and control cell populations.

-

PCR Amplification: Amplify the genomic region targeted by the sgRNA using high-fidelity DNA polymerase. The primers should flank the target site.

-

Denaturation and Re-annealing: Denature the PCR products by heating to 95°C, then allow them to re-anneal by slowly cooling down. This process forms heteroduplexes between wild-type and edited DNA strands if mutations are present.

-

T7EI Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I. This enzyme specifically cleaves mismatched DNA heteroduplexes.

-

Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved DNA fragments indicates successful gene editing.

-

Quantification: Quantify the intensity of the cleaved and uncleaved DNA bands to estimate the percentage of gene editing.

Guide 2: Enhancing CRISPR-Cas9 Delivery

Inefficient delivery of CRISPR components is another major bottleneck. The choice of delivery method should be tailored to the specific cell type being used.[11]

| Delivery Method | Format | Pros | Cons | Typical Efficiency |

| Plasmid Transfection | DNA | Cost-effective; easy to produce. | Lower efficiency in some cell types; risk of integration; prolonged Cas9 expression can increase off-target effects.[10] | 10-80% |

| Viral Transduction (Lentivirus, AAV) | Viral particles | High efficiency in a broad range of cells, including primary and non-dividing cells.[9][16] | More complex to produce; potential for immunogenicity and insertional mutagenesis.[16] | 50-90% |

| Electroporation | RNP, mRNA, or Plasmid | High efficiency in hard-to-transfect cells; rapid delivery.[1] | Can cause significant cell toxicity.[11] | 30-90% |

| Lipid-Based Transfection | RNP, mRNA, or Plasmid | Low cytotoxicity; commercially available reagents.[1] | Efficiency can be cell-type dependent. | 20-80% |

-

Low Transfection Efficiency:

-

Optimize the ratio of transfection reagent to DNA/RNP.

-

Ensure high-quality, pure plasmid DNA or RNP.

-

Check cell density and health before transfection. Forward transfection is suitable for adherent cells, where reagents are added to previously plated cells.[17]

-

For lentiviral delivery, titrate the virus to determine the optimal multiplicity of infection (MOI) and choose a promoter with high activity in your cell line.[17]

-

-

High Cell Toxicity:

-

Reduce the amount of DNA/RNP and/or transfection reagent.

-

For electroporation, optimize the voltage and pulse duration to minimize cell damage.[11]

-

Ensure cells are healthy and not passaged too many times.

-

Guide 3: Addressing Target Site-Specific Issues

The characteristics of the genomic target site can influence editing efficiency.

Caption: The cellular pathway of CRISPR-Cas9 mediated gene editing.

-

Chromatin State: The accessibility of the target DNA can be influenced by the chromatin structure.[5][6][18] Heterochromatin, which is tightly packed, may be less accessible to the Cas9-sgRNA complex, leading to lower editing efficiency.[6]

-

GC Content: The GC content of the sgRNA target sequence can affect the efficiency of Cas9 cleavage.[5][18] A GC content between 40-60% is often associated with higher efficiencies.[5]

-

Persistent Cas9 Binding: In some cases, the Cas9 protein can remain bound to the DNA after cleavage, which can block access for DNA repair enzymes and reduce overall editing efficiency.[19]

-

Use of Chromatin-Modifying Agents: In some cases, treating cells with agents that promote a more open chromatin state can improve editing efficiency.

-

Test Multiple sgRNAs: As different sgRNAs targeting the same gene will bind to regions with potentially different chromatin states and GC content, testing multiple guides is the most effective strategy.[2]

-

Consider Alternative Cas9 Variants: High-fidelity or enhanced-specificity Cas9 variants can sometimes improve editing precision and efficiency.[11]

By systematically addressing these common issues, researchers can significantly improve the efficiency and reliability of their CRISPR-Cas9 experiments.

References

- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]

- 2. idtdna.com [idtdna.com]

- 3. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Factors affecting the cleavage efficiency of the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CRISPR/Cas System and Factors Affecting Its Precision and Efficiency [frontiersin.org]

- 7. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]

- 8. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]

- 11. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]

- 12. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idtdna.com [idtdna.com]

- 14. synthego.com [synthego.com]

- 15. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - US [thermofisher.com]

- 16. CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency[v1] | Preprints.org [preprints.org]

- 17. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]

- 18. pure.korea.ac.kr [pure.korea.ac.kr]

- 19. Why CRISPR fails sometimes – and what to do about it • healthcare-in-europe.com [healthcare-in-europe.com]

CRISPR-Cas9 Technical Support Center: Minimizing Off-Target Mutations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing off-target mutations in CRISPR-Cas9 experiments. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are off-target mutations in the context of CRISPR-Cas9?

Off-target mutations are unintended genetic alterations at genomic locations that are not the intended on-target site.[1][2][3] These occur because the Cas9 nuclease, guided by the single-guide RNA (sgRNA), may bind to and cleave DNA sequences that are similar but not identical to the target sequence.[2][4] The cellular DNA repair mechanisms that follow these unintended cuts can lead to insertions, deletions, or other mutations at these off-target sites.[4]

Q2: Why is it critical to reduce off-target effects?

Reducing off-target effects is crucial for the reliability and safety of CRISPR-Cas9 applications, especially in a therapeutic context.[1][4] Unintended mutations can have several detrimental consequences:

-

Confounding Experimental Results: Off-target mutations can lead to unexpected phenotypes, making it difficult to attribute the observed effects solely to the intended on-target edit.

-

Genomic Instability: The accumulation of mutations throughout the genome can compromise genomic integrity.[4]

-

Disruption of Essential Genes: Off-target cleavage within a crucial gene can disrupt its function, potentially leading to cell death or other adverse cellular events.[4]

-

Activation of Oncogenes: In therapeutic applications, an off-target mutation could potentially activate an oncogene, increasing the risk of cancer.[5]

Q3: What are the primary factors influencing off-target activity?

Several factors can contribute to the frequency of off-target mutations:

-

Guide RNA (gRNA) Sequence: The specificity of the gRNA is a primary determinant. gRNAs with sequences that have high similarity to other regions in the genome are more likely to cause off-target effects.[6][7] The "seed" region of the gRNA, the 8-12 nucleotides closest to the Protospacer Adjacent Motif (PAM), is particularly critical for target recognition, and mismatches in this region are more likely to be tolerated, leading to off-target cleavage.[4][8]

-

Cas9 Nuclease Specificity: The wild-type Streptococcus pyogenes Cas9 (SpCas9) can tolerate some mismatches between the gRNA and the DNA, contributing to off-target activity.[4]

-

Concentration and Duration of Cas9/gRNA Expression: Higher concentrations and prolonged presence of the Cas9/gRNA complex in the cell increase the likelihood of it finding and cleaving off-target sites.[6][9][10]

-

Delivery Method: The method used to introduce the CRISPR components into the cell can affect the duration of their activity and, consequently, the off-target rate.[2][3][9][11]

-

Chromatin Accessibility: The structure of the chromatin can influence whether a potential off-target site is accessible to the Cas9/gRNA complex.[4]

Q4: What are the main strategies to minimize off-target effects?

A multi-pronged approach is often the most effective way to reduce off-target mutations. Key strategies include:

-

Optimized gRNA Design: Carefully designing the gRNA to have minimal homology to other genomic sites is a crucial first step.[12][13][14] This includes considering the GC content and length of the gRNA.[4][15] Truncating the gRNA to 17-18 nucleotides can also increase specificity.[5][6]

-

Use of High-Fidelity Cas9 Variants: Several engineered Cas9 variants have been developed with increased specificity and reduced tolerance for mismatches.[5][9][16][17][18]

-

Optimized Delivery Method: Delivering the Cas9 and gRNA as a ribonucleoprotein (RNP) complex leads to a transient presence in the cell, reducing the time available for off-target cleavage compared to plasmid-based delivery.[2][3][9][11][19]

-

Paired Nickases: Using a Cas9 nickase (nCas9), which only cuts one strand of the DNA, in combination with two gRNAs targeting opposite strands in close proximity can create a double-strand break. This requirement for two binding events significantly reduces the probability of off-target cleavage.[1][9][20]

-

Controlling Cas9/gRNA Concentration: Titrating the amount of Cas9 and gRNA delivered to the lowest effective concentration can help minimize off-target effects.[6][21]

Q5: How do I select the most appropriate high-fidelity Cas9 variant for my experiment?

The choice of a high-fidelity Cas9 variant can depend on the specific gRNA and target locus. While variants like SpCas9-HF1, eSpCas9, and HypaCas9 show significantly reduced off-target effects, they may exhibit lower on-target activity for some gRNAs compared to wild-type SpCas9.[5][22] It is often advisable to test a few different high-fidelity variants for your specific target to find the optimal balance between on-target efficiency and specificity.

Troubleshooting Guides

This section provides solutions to common problems encountered during CRISPR-Cas9 experiments related to off-target mutations.

Problem 1: High frequency of off-target mutations detected.

Possible Cause 1: Suboptimal guide RNA (gRNA) design. Your gRNA may have significant homology to other sites in the genome.

Solution:

-

Redesign your gRNA: Utilize computational tools like CRISPOR or GuideScan to design gRNAs with high on-target scores and low off-target predictions.[4][20][23]

-

Check for SNPs: Ensure that the target sequence in your specific cell line does not contain single nucleotide polymorphisms (SNPs) that might affect gRNA binding.

-

Truncate your gRNA: Consider using a truncated gRNA (17-19 nucleotides) as this has been shown to increase specificity.[6]

-

Modify the 5' end: Adding two guanine nucleotides to the 5' end of the gRNA can also reduce off-target effects.[1][21]

Possible Cause 2: Use of wild-type Cas9. Wild-type SpCas9 has a higher tolerance for mismatches between the gRNA and DNA.

Solution:

-

Switch to a high-fidelity Cas9 variant: Employing an engineered Cas9 with improved specificity, such as SpCas9-HF1, eSpCas9, HypaCas9, or HiFi-Cas9, can dramatically reduce off-target mutations.[5][9][16][17][18]

Table 1: Comparison of Commonly Used High-Fidelity SpCas9 Variants

| Variant | Key Features | On-Target Activity vs. WT SpCas9 | Reference |

| SpCas9-HF1 | Engineered to reduce non-specific DNA contacts. | Comparable with >85% of sgRNAs.[16][17] | --INVALID-LINK-- |

| eSpCas9 | Reduces binding to the non-target DNA strand. | Generally high, but can be guide-dependent. | --INVALID-LINK-- |

| HypaCas9 | Hyper-accurate variant with multiple mutations. | Can be lower for some guides. | --INVALID-LINK-- |

| HiFi Cas9 | Developed through directed evolution. | Highly active on many loci, with slightly lower activity than WT.[5] | --INVALID-LINK-- |

| Sniper-Cas9 | Developed through directed evolution in E. coli. | Higher specificity than SpCas9-HF1 and eSpCas9 with truncated gRNAs.[5] | --INVALID-LINK-- |

Possible Cause 3: Inappropriate delivery method or prolonged expression of Cas9/gRNA. Continuous expression from a plasmid allows the Cas9/gRNA complex to persist in the cell, increasing the chances of off-target cleavage.[9]

Solution:

-

Use Ribonucleoprotein (RNP) delivery: Deliver pre-complexed Cas9 protein and synthetic gRNA. RNPs are active immediately upon delivery and are degraded relatively quickly by the cell, limiting the time for off-target activity.[2][3][9][19]

-

Use mRNA for transient expression: If using a nucleic acid-based delivery, opt for Cas9 mRNA and synthetic gRNA, which have a shorter half-life in the cell compared to plasmids.[11]

Possible Cause 4: High concentration of Cas9/gRNA. Excessive amounts of the Cas9/gRNA complex can drive cleavage at suboptimal sites.

Solution:

-

Titrate your reagents: Perform a dose-response experiment to determine the lowest concentration of Cas9 and gRNA that still provides efficient on-target editing.[6][24]

Problem 2: Low on-target editing efficiency when using a high-fidelity Cas9 variant.

Possible Cause 1: The specific high-fidelity variant is not optimal for the chosen gRNA/target site. The mutations in high-fidelity Cas9 variants that increase specificity can sometimes reduce their efficiency at certain target sites.[22]

Solution:

-

Test alternative high-fidelity variants: If one high-fidelity variant shows low activity, try another one. For example, if SpCas9-HF1 is inefficient, HiFi Cas9 might be a suitable alternative.[5][22]

-

Re-evaluate gRNA design: Some gRNA design tools provide predictions for specific high-fidelity variants. Ensure your gRNA is predicted to be effective with the chosen variant.

Problem 3: Discrepancy between predicted off-target sites and experimentally detected sites.

Possible Cause 1: Limitations of in silico prediction tools. Computational tools predict potential off-target sites based on sequence similarity, but they may not perfectly recapitulate the cellular environment.[20]

Solution:

-

Use multiple prediction algorithms: Different tools may use different scoring matrices. Cross-referencing the predictions from several tools can provide a more comprehensive list of potential off-target sites.

-

Perform experimental validation: It is essential to experimentally verify off-target activity in your specific experimental system.

Possible Cause 2: Cell-type specific factors. Chromatin accessibility and other cellular factors can influence which potential off-target sites are actually cleaved.

Solution:

-

Utilize a sensitive, unbiased off-target detection method: Techniques like GUIDE-seq, CIRCLE-seq, or SITE-seq can identify off-target sites genome-wide in your specific cell type.[4]